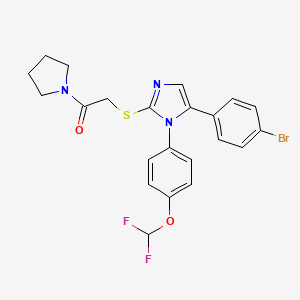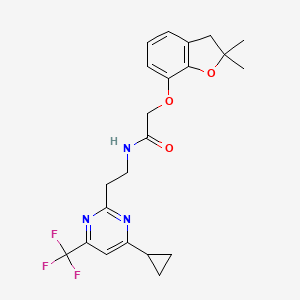![molecular formula C19H19Cl3N2O4S B2376209 2,4-二氯苄基 N-{1-[(4-氯苯基)磺酰基]-4-哌啶基}氨基甲酸酯 CAS No. 478047-72-2](/img/structure/B2376209.png)
2,4-二氯苄基 N-{1-[(4-氯苯基)磺酰基]-4-哌啶基}氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorobenzyl group, a chlorophenylsulfonyl group, and a piperidinylcarbamate moiety.
科学研究应用
2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonyl chloride, which is then reacted with piperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
作用机制
The mechanism of action of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Chlorfenapyr: An insecticide with a similar structural motif.
Pyrrolomycins: Antibiotic compounds with related chemical structures.
Uniqueness
2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(2,4-dichlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c20-14-3-5-17(6-4-14)29(26,27)24-9-7-16(8-10-24)23-19(25)28-12-13-1-2-15(21)11-18(13)22/h1-6,11,16H,7-10,12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGDHMMKVGLMIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2376128.png)
![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)

![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)
![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/new.no-structure.jpg)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)
